Cas no 17296-38-7 (N-(2-ethoxyphenyl)-2-nitrobenzamide)

N-(2-ethoxyphenyl)-2-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-ethoxyphenyl group and a nitro functional group at the ortho position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research. The ethoxy group enhances solubility in organic solvents, while the nitro moiety offers opportunities for further chemical modifications, such as reduction to an amine or participation in nucleophilic aromatic substitution. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of more complex derivatives. The compound's stability under standard conditions ensures consistent performance in experimental applications.
N-(2-ethoxyphenyl)-2-nitrobenzamide structure
17296-38-7 structure
Product name:N-(2-ethoxyphenyl)-2-nitrobenzamide
CAS No:17296-38-7
MF:C15H14N2O4
Molecular Weight:286.283
CID:3054399
PubChem ID:710755

N-(2-ethoxyphenyl)-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-(2-ethoxyphenyl)-2-nitrobenzamide
    • BIM-0018953.P001
    • STK072825
    • Oprea1_322797
    • CBMicro_019173
    • 17296-38-7
    • SR-01000406884-1
    • SR-01000406884
    • AKOS001364733
    • DTXSID401293143
    • CCG-7267
    • Z26753553
    • F1084-0271
    • Benzamide, N-(2-ethoxyphenyl)-2-nitro-
    • インチ: InChI=1S/C15H14N2O4/c1-2-21-14-10-6-4-8-12(14)16-15(18)11-7-3-5-9-13(11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
    • InChIKey: FBZPDJOSGMQYCQ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 286.09535693Da
  • 同位素质量: 286.09535693Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 84.2Ų

N-(2-ethoxyphenyl)-2-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1084-0271-15mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
15mg
$89.0 2023-08-04
Life Chemicals
F1084-0271-10μmol
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
10μmol
$69.0 2023-08-04
Life Chemicals
F1084-0271-25mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
25mg
$109.0 2023-08-04
Life Chemicals
F1084-0271-20μmol
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
20μmol
$79.0 2023-08-04
Life Chemicals
F1084-0271-4mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
4mg
$66.0 2023-08-04
Life Chemicals
F1084-0271-30mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
30mg
$119.0 2023-08-04
Life Chemicals
F1084-0271-2mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
2mg
$59.0 2023-08-04
Life Chemicals
F1084-0271-5mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
5mg
$69.0 2023-08-04
Life Chemicals
F1084-0271-20mg
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
20mg
$99.0 2023-08-04
Life Chemicals
F1084-0271-5μmol
N-(2-ethoxyphenyl)-2-nitrobenzamide
17296-38-7 90%+
5μmol
$63.0 2023-08-04

N-(2-ethoxyphenyl)-2-nitrobenzamide 関連文献

N-(2-ethoxyphenyl)-2-nitrobenzamideに関する追加情報

N-(2-Ethoxyphenyl)-2-Nitrobenzamide: A Comprehensive Overview

N-(2-Ethoxyphenyl)-2-nitrobenzamide, with the CAS number 17296-38-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an ethoxyphenyl group with a nitrobenzamide moiety. The N-(2-ethoxyphenyl) group contributes to the compound's solubility and stability, while the 2-nitrobenzamide moiety imparts specific electronic and optical properties.

Recent studies have highlighted the potential of N-(2-ethoxyphenyl)-2-nitrobenzamide in advanced materials development. Researchers have explored its role in the synthesis of functional polymers and as a precursor for high-performance organic semiconductors. The compound's ability to form self-assembled monolayers has been particularly promising for applications in nanotechnology and surface science.

The synthesis of N-(2-ethoxyphenyl)-2-nitrobenzamide involves a multi-step process that typically begins with the preparation of the corresponding amide intermediate. The introduction of the ethoxyphenyl group is achieved through nucleophilic aromatic substitution, followed by nitration to introduce the nitro group. This sequence ensures high purity and structural integrity, which are critical for its intended applications.

In terms of physical properties, N-(2-ethoxyphenyl)-2-nitrobenzamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands in the visible region, making it a candidate for use in light-harvesting materials and optoelectronic devices.

One of the most exciting developments involving N-(2-ethoxyphenyl)-2-nitrobenzamide is its application in drug delivery systems. Researchers have demonstrated that this compound can serve as a carrier for hydrophobic drugs, enhancing their bioavailability and targeting efficiency. Its biocompatibility and controlled release properties make it a valuable addition to pharmaceutical research.

Moreover, N-(2-ethoxyphenyl)-2-nitrobenzamide has been investigated for its potential in catalysis. Its ability to act as a Lewis acid catalyst in organic transformations has been reported, with particular success in Friedel-Crafts alkylation reactions. This opens up new avenues for its use in green chemistry and sustainable chemical processes.

The environmental impact of N-(2-ethoxyphenyl)-2-nitrobenzamide has also been a topic of recent research. Studies have shown that it undergoes efficient biodegradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems. This makes it a more eco-friendly alternative to traditional synthetic compounds.

In conclusion, N-(2-ethoxyphenyl)-2-nitrobenzamide (CAS No: 17296-38-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a key player in modern materials science and pharmaceutical research. As ongoing studies continue to uncover new uses and optimizations, this compound is poised to make significant contributions to both academic and industrial advancements.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD